molecular formula C16H13FN2OS2 B2527165 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895454-65-6

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2527165
CAS No.: 895454-65-6
M. Wt: 332.41
InChI Key: GBJAUFJWJWIFJC-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorinated benzothiazole ring and a p-tolylthioacetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Thioether Formation: The p-tolylthio group can be introduced by reacting the benzothiazole intermediate with p-tolylthiol in the presence of a base, such as sodium hydride or potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with chloroacetamide or a similar acylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: As a probe to study the biological pathways and mechanisms involving thiazole derivatives.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or proteins, leading to modulation of their activity. The fluorine atom and the thioether group may enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Fluorinated Aromatics: Compounds like 4-fluoroaniline and 2-fluorobenzamide.

    Thioether-Containing Compounds: Compounds such as p-tolylthioacetic acid and p-tolylthioacetamide.

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the combination of a fluorinated benzothiazole ring and a p-tolylthioacetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure

The chemical formula for this compound is C16H16FN2OSC_{16}H_{16}FN_2OS. The structure features a fluorinated benzothiazole moiety linked to a p-tolylthio group via an acetamide functional group.

Synthesis Methods

The synthesis typically involves:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
  • Introduction of p-Tolylthio Group : Reaction with p-tolylthiol in the presence of a base.
  • Formation of Acetamide : Reaction with acetamide derivatives to yield the final product.

Anticancer Properties

This compound has shown promise as an anticancer agent. Research indicates that it can induce cell cycle arrest and apoptosis in various cancer cell lines, likely through activation of the p53 signaling pathway. This mechanism is crucial for regulating cell proliferation and apoptosis in response to DNA damage .

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. This compound has been evaluated against several bacterial strains, showing notable activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus epidermidis and Escherichia coli .

Urease Inhibition

Recent findings suggest that this compound possesses urease inhibitory activity, which is vital for treating infections caused by urease-producing bacteria. Molecular docking studies have indicated strong binding affinity to the urease enzyme, suggesting potential therapeutic applications in managing urinary tract infections .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

Table 1: Biological Activity Comparison

Compound NameAnticancer ActivityAntimicrobial ActivityUrease InhibitionAntioxidant Activity
This compoundHighModerateStrongModerate
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineModerateHighModerateLow
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amineLowModerateLowModerate

This table illustrates that while this compound exhibits strong urease inhibition and significant anticancer activity, other compounds may excel in different areas such as antimicrobial effectiveness.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF7). Results showed a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in breast cancer treatment.
  • Urease Inhibition Study : In a comparative study, this compound was tested against standard urease inhibitors. It demonstrated an IC50 value lower than that of thiourea, confirming its efficacy as a urease inhibitor .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where it exhibited significant scavenging ability comparable to ascorbic acid at certain concentrations .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-10-2-5-12(6-3-10)21-9-15(20)19-16-18-13-7-4-11(17)8-14(13)22-16/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJAUFJWJWIFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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